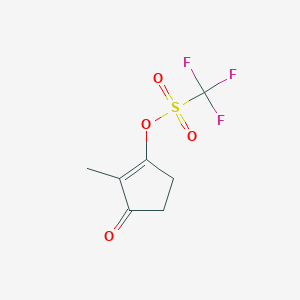

2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various related trifluoromethanesulfonate compounds and their properties, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related trifluoromethanesulfonate compounds often involves oxidative addition reactions, as seen in the case of trifluoromethanesulfonamide with cycloalkadienes . Another approach is the chemo-enzymatic synthesis, which was used to create a chiral building block for polycyclic terpenoids . These methods suggest that the synthesis of 2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate could potentially be achieved through similar oxidative processes or by employing chemo-enzymatic strategies.

Molecular Structure Analysis

The molecular structure of methyl trifluoromethanesulfonate was investigated using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation . This information can be extrapolated to suggest that 2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate may also exhibit specific conformational properties due to the presence of the trifluoromethanesulfonate group.

Chemical Reactions Analysis

Trifluoromethanesulfonate compounds are known to participate in various chemical reactions. For instance, trifluoromethanesulfonamide can add to cycloalkadienes under oxidative conditions , and trifluoromethanesulfonic acid can catalyze the isomerization of kinetic enol derivatives . These reactions demonstrate the reactivity of the trifluoromethanesulfonate moiety, which would likely influence the chemical behavior of 2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethanesulfonate derivatives can be quite diverse. For example, the self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution indicates the potential for hydrogen bonding and dimer formation . Additionally, the formation of 3-methyl-1-adamantyl trifluoromethanesulfonate from a reaction with trifluoromethanesulfonic acid suggests that the trifluoromethanesulfonate group can confer stability to carbocations . These properties are important when considering the behavior of 2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate in various solvents and under different chemical conditions.

Aplicaciones Científicas De Investigación

Gas Phase Structure Analysis

- The molecular structure of related methyl trifluoromethanesulfonate compounds has been studied using gas electron diffraction and quantum chemical calculations. These studies have helped in understanding the conformational properties of covalent sulfonates (Trautner et al., 1999).

Catalyst in Chemical Reactions

- Ytterbium trifluoromethanesulfonate, a related compound, has shown effectiveness as a catalyst in the imino ene reaction of N-tosyl aldimine with alpha-methylstyrene, significantly enhancing the reaction yield (Yamanaka, Nishida, Nakagawa, 2000).

- Lanthanide trifluoromethanesulfonates, like Yb(OTf)3, Nd(OTf)3, and Gd(OTf)3, are reported to be highly efficient catalysts for the aminolysis of 1,2-epoxides, providing an advantageous route to synthesize β-amino alcohols (Chini et al., 1994).

Chemical Synthesis and Reactivity

- In synthesis, vinyl trifluoromethanesulfonates like 3-Methyl-2-buten-2-yl Triflate have been prepared and used in various chemical reactions, demonstrating the versatility of these compounds in organic synthesis (Stang, Dueber, 2003).

- The crystal structures of certain alkyl(aryl)iodonium trifluoromethanesulfonates, including compounds similar in structure to 2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate, have been described, providing insights into their geometric properties and potential applications in synthesis (Hinkle, McDonald, 2002).

Applications in Molecular Chemistry

- Compounds related to 2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate have been used in various molecular chemistry applications, including the formation of stable ions and the study of their ring-openings. This provides valuable information for the development of new chemical entities (Kim et al., 2008).

Advanced Chemical Studies

- Further advanced studies involve the investigation of conformations and self-association of related compounds in solution, which are crucial for understanding their chemical behavior and potential applications (Sterkhova, Moskalik, Shainyan, 2014).

Propiedades

IUPAC Name |

(2-methyl-3-oxocyclopenten-1-yl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O4S/c1-4-5(11)2-3-6(4)14-15(12,13)7(8,9)10/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNUYUHNVPIZKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC1=O)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

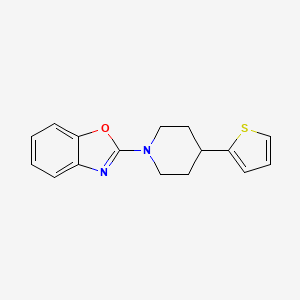

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3002242.png)

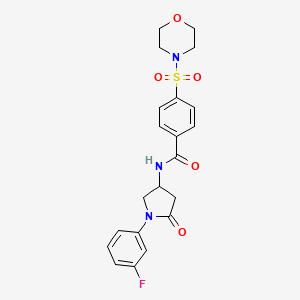

![6,6'-(piperazine-1,4-diyldimethanediyl)bis(2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one)](/img/structure/B3002244.png)

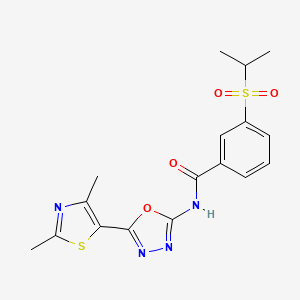

![5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B3002246.png)

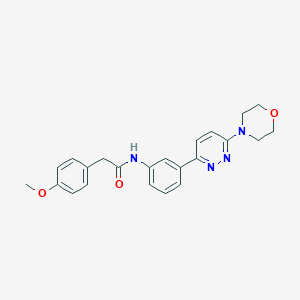

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002250.png)

![2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B3002252.png)

![methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate](/img/structure/B3002255.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3002264.png)